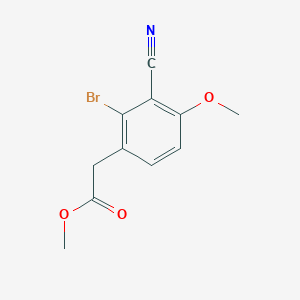
Methyl 2-bromo-3-cyano-4-methoxyphenylacetate
説明
Methyl 2-bromo-3-cyano-4-methoxyphenylacetate (MBCMPA) is a small molecule compound with a variety of applications in scientific research. It is an important reagent in organic synthesis and has been used in the synthesis of a range of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. In addition, MBCMPA has been studied for its potential to act as a drug, specifically for its ability to modulate the activity of certain enzymes and receptors.
作用機序
Methyl 2-bromo-3-cyano-4-methoxyphenylacetate acts as a modulator of certain enzymes and receptors. It binds to the active site of the enzyme or receptor and alters its activity. The exact mechanism of action is not fully understood, but it is believed that it binds to the active site of the enzyme or receptor and acts as an inhibitor or activator.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and protein tyrosine phosphatases. It has also been found to activate certain receptors, including the serotonin 5-HT2A receptor. In addition, it has been found to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
Methyl 2-bromo-3-cyano-4-methoxyphenylacetate has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and the reaction is typically conducted in aqueous solution at room temperature. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, it does have some limitations. It is a relatively expensive compound, and the reaction can be difficult to optimize.
将来の方向性
There are a number of potential future directions for the use of Methyl 2-bromo-3-cyano-4-methoxyphenylacetate in scientific research. These include further research into its mechanism of action, its potential as a drug, its ability to modulate the activity of certain enzymes and receptors, and its potential to be used as a tool for studying the structure and function of proteins and enzymes. In addition, further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other industrial chemicals, could yield promising results. Finally, further research into the advantages and limitations of using this compound in lab experiments could lead to improved protocols and better results.
科学的研究の応用
Methyl 2-bromo-3-cyano-4-methoxyphenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, specifically in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. In addition, it has been studied as a potential drug, specifically for its ability to modulate the activity of certain enzymes and receptors. It has also been used as a tool to study the structure and function of proteins, and as a tool to study the structure and function of enzymes.
特性
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(5-10(14)16-2)11(12)8(9)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBVQLDHUQMKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486793.png)





![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)


